N-tert-butyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-tert-Butyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a sulfur-containing fused bicyclic core. The compound features a 2-fluorophenyl substituent at the 3-position of the pyrimidinone ring and an acetamide side chain with a tert-butyl group at the N-terminus.
Properties
IUPAC Name |
N-tert-butyl-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2S2/c1-18(2,3)21-14(23)10-26-17-20-12-8-9-25-15(12)16(24)22(17)13-7-5-4-6-11(13)19/h4-9H,10H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXFKCKYXPRXOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3F)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-tert-butyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 365.46 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study conducted by Fayad et al. (2019) demonstrated that screening a library of drugs led to the identification of novel anticancer agents that inhibit tumor growth in multicellular spheroids, suggesting potential applications in cancer therapy .
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, derivatives of thieno[3,2-d]pyrimidines have been reported to exhibit cytotoxic effects against breast and liver cancer cell lines .
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating programmed cell death.
Antimicrobial Activity
Preliminary investigations indicate that thieno[3,2-d]pyrimidine derivatives possess antimicrobial properties. These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .
Antioxidant Properties
The antioxidant capacity of thieno[3,2-d]pyrimidine derivatives has also been explored. These compounds can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress-related damage .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The compound belongs to a class of pyrimidinone derivatives with variations in core heterocycles, substituents, and side chains. Below is a detailed comparison with three structurally related analogs, emphasizing molecular features, physicochemical properties, and inferred bioactivity.
Structural and Molecular Comparisons
Key Structural and Functional Insights
Core Heterocycle Variations: Thieno[3,2-d]pyrimidin-4-one (Target Compound): The sulfur atom in the thiophene ring contributes to π-conjugation and may influence redox properties. Pyrido[2,3-d]pyrimidin-4-one : The nitrogen-rich pyridine core enhances hydrogen-bonding capacity, which could improve target affinity but reduce membrane permeability.
In contrast, the 4-fluorobenzyl group in the pyrido analog introduces additional rotational freedom. Alkyl Groups: The tert-butyl group in the target compound enhances metabolic stability compared to the ethyl group in the thieno[2,3-d] analog . However, tert-butyl may also increase steric hindrance.
Acetamide Side Chains: The N-(2-fluorophenyl)acetamide in the pyrido analog introduces a second fluorine, which could improve solubility via halogen bonding. The N-(4-butylphenyl) group in the thieno analog prioritizes lipophilicity, likely favoring blood-brain barrier penetration.
Inferred Pharmacological Implications
While direct bioactivity data for the target compound is unavailable, structural analogs suggest:
- Kinase Inhibition: Pyrimidinone derivatives often target ATP-binding sites in kinases. The tert-butyl group in the target compound may improve selectivity by occupying hydrophobic subpockets .
- Antimicrobial Potential: Thieno-pyrimidinones with halogen substituents have demonstrated activity against bacterial enzymes like dihydrofolate reductase (DHFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
